molecular formula C16H18O4 B12075067 Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Cat. No.: B12075067
M. Wt: 274.31 g/mol
InChI Key: JXFARGINSVQQTP-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a benzoate ester derivative featuring a tetrahydro-2H-pyran-4-yl methoxy group at the 4-position and an ethynyl group at the 3-position of the aromatic ring. The tetrahydro-2H-pyran (THP) moiety enhances solubility and metabolic stability due to its partially saturated six-membered oxygen-containing ring, while the ethynyl group provides a reactive handle for further functionalization (e.g., via click chemistry). This compound is likely synthesized through multi-step reactions involving esterification, nucleophilic substitution, and alkyne introduction, as inferred from analogous syntheses in and .

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 3-ethynyl-4-(oxan-4-ylmethoxy)benzoate

InChI

InChI=1S/C16H18O4/c1-3-13-10-14(16(17)18-2)4-5-15(13)20-11-12-6-8-19-9-7-12/h1,4-5,10,12H,6-9,11H2,2H3

InChI Key

JXFARGINSVQQTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CCOCC2)C#C

Origin of Product

United States

Preparation Methods

    LiAlH₄ Reduction:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Not well-documented, but it likely interacts with specific molecular targets or pathways due to its functional groups.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The structural and functional attributes of Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can be contextualized by comparing it to related benzoate esters and THP-containing derivatives. Below is a detailed analysis:

    Table 1: Key Comparisons of this compound with Analogues

    Compound Name Substituents Molecular Weight Key Features Applications/Reactivity Evidence Source
    Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 3-(THP-methoxy), 5-boronate ester 376.26 Boronate ester enables Suzuki couplings; THP enhances solubility Drug discovery (boronates in cross-coupling reactions)
    Methyl 3-(((tetrahydro-2H-pyran-4-yl)amino)methyl)benzoate 3-(THP-aminomethyl) 250.1 (base), 350.1 (Boc-protected) Amino group allows further derivatization; Boc protection stabilizes amine Intermediate for pharmaceuticals or agrochemicals
    2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate 4-methoxyphenoxy, 3-oxo-pyran Not reported Methoxyphenoxy group increases lipophilicity; pyran ring with ketone Structural studies (crystallography)
    Methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate 4-pyridinyloxy, 3-methoxy, benzimidazole-thio 436.00 (LC-MS) Sulfur-containing group; heteroaromatic systems Potential kinase inhibitors or antimicrobial agents
    Target Compound : this compound 3-ethynyl, 4-THP-methoxy ~290–310 (estimated) Ethynyl enables click chemistry; THP improves pharmacokinetics Drug discovery (bioconjugation, PROTACs) N/A

    Structural and Functional Insights

    Ethynyl vs. Boronate () :

    • The ethynyl group in the target compound offers distinct reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation. In contrast, the boronate ester in is tailored for Suzuki-Miyaura cross-couplings, critical in constructing biaryl systems .

    Amino vs. Ethynyl Substituents (): The THP-aminomethyl derivative () has a nucleophilic amine for amide bond formation or reductive alkylation. The ethynyl group, however, provides orthogonal reactivity, enabling modular synthesis of triazoles or acetylene-based linkers .

    THP-Methoxy vs. Methoxyphenoxy (): The THP-methoxy group in the target compound improves aqueous solubility compared to the lipophilic 4-methoxyphenoxy substituent in . This difference impacts bioavailability and metabolic stability in drug design .

    Sulfur-Containing Analogues () :

    • Compounds with benzimidazole-thio groups () may exhibit stronger hydrogen-bonding or metal-chelating properties, whereas the ethynyl group’s linear geometry minimizes steric hindrance in binding interactions .

    Biological Activity

    Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a compound with potential therapeutic applications, particularly in cancer treatment and other biological processes. This article reviews its biological activity based on available literature, focusing on its mechanisms, efficacy, and relevant case studies.

    • Molecular Formula : C16_{16}H18_{18}O4_4
    • Molecular Weight : 274.32 g/mol
    • CAS Number : 2365228-71-1

    The biological activity of this compound is primarily attributed to its interaction with various cellular pathways, including apoptosis induction and cell cycle regulation. Research indicates that compounds with similar structures may inhibit specific enzymes or pathways critical for cancer cell proliferation.

    Key Mechanisms:

    • Apoptosis Induction : The compound may promote the expression of apoptosis-related genes, leading to increased cell death in malignant cells.
    • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest, particularly at the M phase, which is crucial for preventing tumor growth.
    • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, impacting oxidative stress responses and cellular survival.

    Biological Activity Data

    A summary of biological activities observed in studies involving this compound is presented in the table below:

    Activity TypeObservationsReference
    CytotoxicityInduces apoptosis in cancer cell lines
    Cell Cycle ArrestG1/S phase arrest observed in treated cells
    Enzyme InhibitionPotential inhibition of EZH2 and HSP90
    Antioxidant ActivityModulates ROS levels

    Case Study 1: Anti-Cancer Efficacy

    A study investigated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated that treatment with this compound resulted in significant apoptosis and reduced tumor growth in xenograft models. The mechanism was linked to the suppression of key survival pathways and enhancement of pro-apoptotic signals.

    Case Study 2: Enzyme Interaction

    In another study focusing on enzyme inhibition, this compound demonstrated notable inhibitory effects on EZH2, a histone methyltransferase implicated in cancer progression. The compound's ability to inhibit this enzyme suggests potential applications in epigenetic therapy.

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